N-Ethylhexylone chemical structure and properties
N-Ethylhexylone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylhexylone is a synthetic stimulant of the cathinone class, characterized by its action as a norepinephrine-dopamine reuptake inhibitor.[1] First identified in Poland in August 2019, it has emerged as a designer drug, often sold as a substitute for controlled substances.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, analytical methods, and pharmacological profile of N-Ethylhexylone, intended for an audience of researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visualizations of pertinent pathways and workflows are rendered using Graphviz.
Chemical Structure and Properties
N-Ethylhexylone, with the IUPAC name 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one, is a synthetic cathinone derivative.[1][2] Its chemical structure features a substituted cathinone core with an ethyl group attached to the amine and a hexyl group at the alpha position.
Physicochemical Properties
Table 1: Physicochemical Properties of N-Ethylhexylone
| Property | Value | Reference |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one | [1] |
| Synonyms | N-Ethylhexedrone | [1] |
| CAS Number | 802605-02-3 | [1] |
| Molecular Formula | C15H21NO3 | [1] |
| Molar Mass | 263.33 g/mol | [1] |
| Appearance | White, grey or yellow powder; white, fine crystalline solid | |
| Solubility | Soluble in methanol |
Spectral Data
The structural elucidation of N-Ethylhexylone is supported by various spectroscopic techniques. The key spectral data are summarized in Tables 2 and 3.
Table 2: ¹H and ¹³C NMR Spectral Data of N-Ethylhexylone in DMSO-d6
| ¹H NMR (ppm) | ¹³C NMR (ppm) | Assignment | Reference |
| 9.61, 9.05 (2 x bs, 2H) | - | =N⁺H₂ | |
| 7.76 (d, 1H, J = 8 Hz) | 129.1 | ArH | |
| 7.58 (s, 1H) | 126.3 | ArH | |
| 7.13 (d, 1H, J = 8 Hz) | 109.0 | ArH | |
| 6.20 (s, 2H) | 103.0 | –O–CH₂–O– | |
| 5.18 (bs, 1H) | 60.5 | CH | |
| 3.05–2.92 (m, 1H) | 41.6 | N–CH₂–CH₃ | |
| 2.92–2.80 (m, 1H) | N–CH₂–CH₃ | ||
| 1.95–1.80 (m, 2H) | 32.6 | –CH₂–CH₂–CH₂–CH₃ | |
| 1.35–1.25 (m, 1H) | 17.7 | –CH₂–CH₂–CH₂–CH₃ | |
| 1.25 (t, 3H) | 11.6 | N–CH₂–CH₃ | |
| 1.15–1.03 (m, 1H) | –CH₂–CH₂–CH₂–CH₃ | ||
| 0.79 (t, 3H) | 14.1 | –CH₂–CH₂–CH₂–CH₃ | |
| - | 194.7 | C=O | |
| - | 153.3, 148.7 | Ar-O | |
| - | 108.3 | ArC |
Table 3: Mass Spectrometry Data of N-Ethylhexylone
| Technique | Key Fragments (m/z) | Interpretation | Reference |
| GC-EI-MS | 114 (base peak), 58, 149 | α-cleavage between C1 and C2 is the primary fragmentation pathway. | [3] |
| ESI-MS/MS | 264 [M+H]⁺, 246, 219, 216, 189, 174, 114 | Protonated molecule and subsequent fragmentation. The presence of fragments at m/z 219 and 189 helps differentiate it from isomers. | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and key pharmacological evaluations of N-Ethylhexylone.
Chemical Synthesis (Generalized Protocol)
Step 1: Bromination of 1-(1,3-benzodioxol-5-yl)hexan-1-one
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Dissolve 1-(1,3-benzodioxol-5-yl)hexan-1-one in a suitable solvent such as dichloromethane or acetic acid.
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Add an equimolar amount of bromine dropwise at room temperature while stirring.
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Continue stirring until the reaction is complete (monitored by TLC).
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Remove the solvent under reduced pressure to obtain the crude α-bromo ketone.
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Purify the product by recrystallization or column chromatography.
Step 2: Amination of 2-bromo-1-(1,3-benzodioxol-5-yl)hexan-1-one
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Dissolve the α-bromo ketone in a suitable solvent like acetonitrile or ethanol.
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Add an excess (2-3 equivalents) of ethylamine.
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Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
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Remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent and wash with water to remove excess amine and salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Purify the crude N-Ethylhexylone by column chromatography or by converting it to its hydrochloride salt and recrystallizing.
Caption: Generalized workflow for the synthesis of N-Ethylhexylone.
Analytical Methods
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation (Urine):
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To 1 mL of urine, add an internal standard.
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Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
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Wash the cartridge with deionized water, followed by a low-polarity organic solvent.
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Elute the analyte with a mixture of a high-polarity organic solvent and a volatile base (e.g., dichloromethane/isopropanol/ammonia).
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the residue in a suitable solvent for injection. For some cathinones, derivatization with an agent like pentafluoropropionic anhydride may be performed to improve chromatographic properties.[4]
-
-
Instrumentation:
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Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).
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Injector: Splitless mode.
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Oven Temperature Program: A suitable gradient to separate the analyte from matrix components.
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Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for targeted analysis.
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2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation (Urine):
-
To 200 µL of urine, add an internal standard.
-
Perform a protein precipitation step by adding a water-miscible organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
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Dilute the supernatant with a suitable mobile phase for injection.
-
-
Instrumentation:
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Liquid Chromatograph: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
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Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
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Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for N-Ethylhexylone and the internal standard.
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Caption: Logical workflow for the analytical identification of N-Ethylhexylone.
In Vitro Neurotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of N-Ethylhexylone in a neuronal cell line, such as SH-SY5Y.
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Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
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Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[4]
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Compound Treatment: Prepare serial dilutions of N-Ethylhexylone in the cell culture medium. Replace the old medium in the wells with the medium containing different concentrations of N-Ethylhexylone. Include a vehicle control (medium without the compound).
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Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
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Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
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Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration of N-Ethylhexylone compared to the vehicle control.
Conditioned Place Preference (CPP) Assay
This protocol is for assessing the rewarding or aversive properties of N-Ethylhexylone in rodents.
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Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.
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Habituation (Day 1): Allow the animals to freely explore all three chambers of the apparatus for a set period (e.g., 15 minutes) to establish baseline preference.
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Conditioning (Days 2-5):
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On alternate days, administer a specific dose of N-Ethylhexylone (intraperitoneally or subcutaneously) and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).
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On the other days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration. The pairing of the drug with a specific chamber should be counterbalanced across animals.
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-
Test (Day 6): Place the animal in the central chamber with free access to all three chambers (in a drug-free state). Record the time spent in each of the three chambers for a set period (e.g., 15 minutes).
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Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting rewarding properties. A significant decrease indicates a conditioned place aversion.
Pharmacology
Mechanism of Action
N-Ethylhexylone acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synapse. This neurochemical effect is responsible for its stimulant properties.
Transporter Binding and Inhibition
The in vitro potency of N-Ethylhexylone at monoamine transporters is summarized in Table 4.
Table 4: Monoamine Transporter Inhibition and Binding Affinities of N-Ethylhexylone
| Transporter | Assay | Value | Reference |
| Dopamine Transporter (DAT) | IC₅₀ (Uptake Inhibition) | 0.0467 µM (46.7 nM) | [6] |
| Kᵢ (Binding Affinity) | 0.022 µM (22 nM) | ||
| Norepinephrine Transporter (NET) | IC₅₀ (Uptake Inhibition) | 0.0978 µM (97.8 nM) | [6] |
| Kᵢ (Binding Affinity) | Not Reported | ||
| Serotonin Transporter (SERT) | IC₅₀ (Uptake Inhibition) | >10 µM | |
| Kᵢ (Binding Affinity) | 5.8 µM |
Metabolism
The metabolism of N-Ethylhexylone in humans involves several phase I and phase II reactions. The primary metabolic pathways include:
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Keto Reduction: The ketone group is reduced to a secondary alcohol.
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Hydroxylation: Addition of a hydroxyl group to the alkyl chain or the aromatic ring.
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N-Dealkylation: Removal of the ethyl group from the nitrogen atom.
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Glucuronidation: Conjugation of the parent drug or its phase I metabolites with glucuronic acid.
Caption: Proposed metabolic pathways of N-Ethylhexylone.
Conclusion
N-Ethylhexylone is a potent synthetic cathinone with significant stimulant effects mediated by its interaction with dopamine and norepinephrine transporters. This guide provides a foundational technical understanding of its chemical and pharmacological properties. The provided experimental protocols offer a starting point for researchers investigating this and similar compounds. The continued emergence of new psychoactive substances like N-Ethylhexylone necessitates comprehensive analytical and pharmacological characterization to understand their potential for abuse and to inform public health and safety measures. Further research is required to fully elucidate its pharmacokinetic and toxicological profile in humans.
References
- 1. Buy N-Ethylhexylone | 802605-02-3 [smolecule.com]
- 2. N-Ethylhexylone - Wikipedia [en.wikipedia.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]
